molecular formula C11H21N3O2 B7919085 N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7919085
M. Wt: 227.30 g/mol
InChI Key: QGZLRGBYTIHKGD-QMMMGPOBSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by an (S)-configured 2-amino-propionyl group attached to the piperidine ring and an acetamide substituent at the 4-position. Its molecular formula is C₁₃H₂₃N₃O₂, with a molecular weight of 253.35 g/mol and a CAS number 1354008-32-4 . The compound has been utilized as a pharmaceutical intermediate, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZLRGBYTIHKGD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the piperidine ring.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxide or carboxylic acid derivatives.

    Reduction: Formation of reduced derivatives such as primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological functions.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Use Source
This compound C₁₃H₂₃N₃O₂ 253.35 (S)-2-amino-propionyl, acetamide, piperidin-4-ylmethyl Pharmaceutical intermediate
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-methyl-acetamide C₁₄H₂₇N₃O₂ 269.38 (S)-2-amino-3-methyl-butyryl, N-methyl-acetamide Unknown (structural analog)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl, phenyl, propanamide Pharmaceutical intermediate
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.50 Methoxy, phenyl, phenylethyl-piperidine Fentanyl analog (opioid activity)
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)acetamide C₁₉H₂₁N₅O₃ 367.41 4-Methoxyphenyl, pyrrolotriazinone-acetamide GPR139 agonist (neuropsychiatric targets)

Key Observations:

Stereochemical Specificity: The (S)-configuration of the 2-amino-propionyl group in the target compound distinguishes it from non-chiral analogs (e.g., N-phenyl-propanamide in ). This stereochemistry may enhance binding specificity in enzymatic or receptor interactions.

Substituent Diversity: Piperidine Modifications: The phenylethyl group in the fentanyl analog confers opioid receptor affinity, absent in the target compound.

Pharmacological Profiles :

  • The target compound and N-[(4-methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide share intermediate status but differ in substituent complexity.
  • The GPR139 agonist demonstrates how acetamide-piperidine hybrids can target specific receptors, suggesting unexplored avenues for the target compound.

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an acetamide group, and an amino acid derivative, which contribute to its biological activity. The stereocenter at the amino acid moiety enhances its specificity in interactions with biological targets. Its chemical formula is C₁₃H₁₈N₄O, reflecting its complex structure that allows for diverse interactions within biological systems.

This compound exhibits various mechanisms of action, primarily through:

  • Binding to Receptors : It may interact with neurotransmitter systems, particularly opioid and dopamine receptors, influencing pain modulation and neuroprotection pathways.
  • Enzyme Modulation : The compound can modulate the activity of specific enzymes, impacting various biochemical pathways essential for cellular function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Pain Modulation : Its interactions with opioid receptors may provide insights into analgesic applications.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting potential applications in treating infections .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity and efficacy of this compound relative to known ligands. These studies are crucial for understanding its pharmacological profile and therapeutic potential.

StudyFindings
Preliminary Binding StudiesIndicated potential interactions with opioid receptors; further investigation needed for specific binding affinities.
Enzyme Activity AssaysShowed modulation of enzyme activity, suggesting a role in biochemical pathway regulation.

Case Studies

Several case studies have highlighted the compound's potential applications in drug design:

  • Pain Management : A study demonstrated that compounds similar to this compound could effectively reduce pain in animal models by acting on pain pathways associated with opioid receptors.
  • Neuroprotective Applications : Another investigation focused on the neuroprotective effects of piperidine derivatives, noting that modifications in structure can significantly enhance their protective capabilities against neurodegeneration.

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